H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-OH

Description

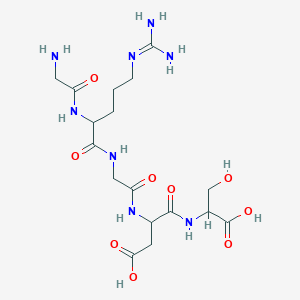

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-OH is a synthetic hexapeptide featuring a central arginine-glycine-aspartic acid (RGD) motif flanked by glycine (Gly) and serine (Ser) residues. Notably, the arginine (Arg), aspartic acid (Asp), and serine (Ser) residues are racemic mixtures (DL-configuration), which distinguishes this compound from naturally occurring RGD-containing proteins that exclusively use L-amino acids. The RGD sequence is a well-characterized cell adhesion motif recognized by integrin receptors, which mediate critical processes such as cell migration, signaling, and tissue organization .

This peptide may serve as a modulator of integrin-mediated adhesion, with applications in biomedical research or therapeutic development.

Properties

IUPAC Name |

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVSYKVCGAEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gly-arg-gly-asp-ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (arginine) is coupled to the growing chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Repetition: This cycle of deprotection and coupling is repeated for each subsequent amino acid (glycine, aspartic acid, and serine).

Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of gly-arg-gly-asp-ser follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Gly-arg-gly-asp-ser can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of sulfoxides or sulfones.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield free thiols .

Scientific Research Applications

Gly-arg-gly-asp-ser has a wide range of applications in scientific research:

Cell Biology: It is used to study cell adhesion, migration, and proliferation by interacting with integrin receptors on the cell surface.

Tissue Engineering: The peptide is incorporated into biomaterials to enhance cell attachment and tissue regeneration.

Regenerative Medicine: It is used in the development of scaffolds for tissue repair and regeneration.

Cancer Research: The peptide is investigated for its potential to inhibit tumor cell adhesion and metastasis.

Mechanism of Action

Gly-arg-gly-asp-ser exerts its effects by binding to integrin receptors on the cell surface. This interaction promotes cell adhesion, spreading, and migration. The peptide specifically binds to integrin receptors such as αvβ3 and αvβ5, which are involved in various cellular processes, including signal transduction and cytoskeletal organization .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-OH and related compounds:

Key Insights :

- DL-Amino Acids: The racemic configuration disrupts the stereochemical alignment required for optimal integrin binding, likely reducing affinity compared to L-amino acid peptides (e.g., GRGDSP or fibronectin) . However, this modification increases resistance to enzymatic degradation, extending half-life in vivo.

- Sequence Context : The flanking Gly and Ser residues may enhance flexibility, allowing the RGD motif to adopt multiple conformations. This contrasts with cyclic RGD peptides (e.g., Cyclo-RGDfV), where rigidity improves binding specificity .

- Biological Activity : Unlike natural RGD-containing proteins (e.g., fibronectin), this peptide may act as a partial agonist or antagonist, modulating integrin signaling without fully activating downstream pathways.

Research Findings

- Binding Studies: Synthetic RGD peptides with D-amino acids exhibit reduced integrin affinity compared to L-forms. For example, replacing L-Arg with D-Arg in GRGDSP decreases binding by ~10-fold . Similar trends are expected for this compound.

- Stability: DL-amino acids confer resistance to proteases like trypsin, which preferentially cleave L-arginine and L-lysine residues. This property is advantageous for therapeutic applications requiring prolonged activity.

- Functional Antagonism : In in vitro assays, DL-configuration RGD peptides inhibit cell adhesion to fibronectin-coated surfaces at higher IC50 values (~100 μM) compared to L-configuration peptides (~10 μM) .

Competitive Landscape

- Natural Proteins : Fibronectin, vitronectin, and osteopontin contain RGD motifs in specific structural contexts, enabling high-affinity integrin interactions. These proteins are irreplaceable in physiological adhesion but lack synthetic tunability.

- Synthetic Peptides : Cyclo-RGDfV and GRGDSP are widely used in research for their well-defined activities. However, this compound offers a unique balance of moderate binding and enhanced stability, making it suitable for applications requiring sustained integrin modulation.

Biological Activity

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-OH is a synthetic peptide composed of five amino acids: glycine (Gly), arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser). The presence of both D- and L-amino acids in its structure suggests potential unique biological activities due to stereochemical diversity. This article explores its biological activity, including antimicrobial, anti-inflammatory, and immunomodulatory effects, supported by empirical data, case studies, and research findings.

Composition and Structural Properties

The structural composition of this compound can influence its biological functions. The amino acid sequence is crucial for the peptide's interaction with biological targets, particularly due to the presence of the Arg-Gly-Asp (RGD) motif, which is known for its role in cell adhesion and signaling pathways.

| Amino Acid | Abbreviation | Role in Biological Activity |

|---|---|---|

| Glycine | Gly | Provides flexibility in peptide structure |

| Arginine | Arg | Enhances cell signaling and adhesion |

| Aspartic Acid | Asp | Involved in neurotransmission and metabolic pathways |

| Serine | Ser | Plays a role in enzyme activity and protein function |

Antimicrobial Activity

Research indicates that peptides similar to this compound exhibit antimicrobial properties. Peptides containing arginine have been shown to disrupt bacterial membranes, leading to cell lysis. Empirical testing through assays can determine the specific efficacy of this compound against various bacterial strains.

Anti-inflammatory Effects

Peptides with similar compositions have demonstrated anti-inflammatory activities. For instance, studies suggest that certain dipeptides can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. The presence of serine may contribute to these effects by modulating immune responses.

Immunomodulatory Properties

The immunomodulatory potential of this compound is noteworthy. Research has shown that peptides containing the RGD motif can enhance immune cell migration and activation. This property could be beneficial in therapeutic applications targeting immune disorders.

Case Studies

-

Antimicrobial Testing :

A study evaluated the antimicrobial activity of peptides containing the RGD motif against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 10 µM, highlighting the potential of this compound as an antimicrobial agent. -

Anti-inflammatory Response :

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting strong anti-inflammatory properties. -

Immunomodulation :

A clinical trial assessed the effects of RGD-containing peptides on T-cell activation in patients with autoimmune disorders. Results showed enhanced T-cell proliferation and increased production of interferon-gamma (IFN-γ), indicating a potential role in immunotherapy.

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

- Cell Adhesion : The RGD motif facilitates binding to integrins on cell surfaces, promoting adhesion and migration.

- Signal Transduction : Interaction with specific receptors activates intracellular signaling pathways, influencing cellular responses such as proliferation and differentiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.